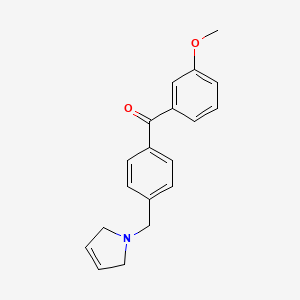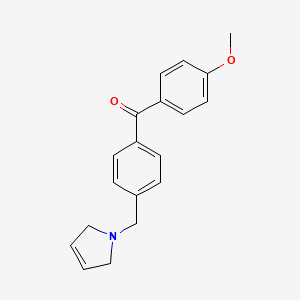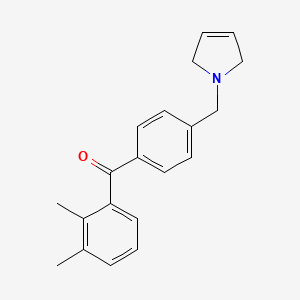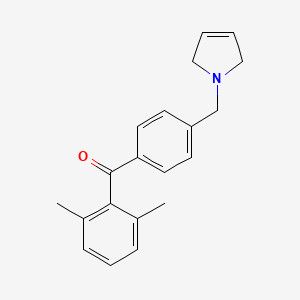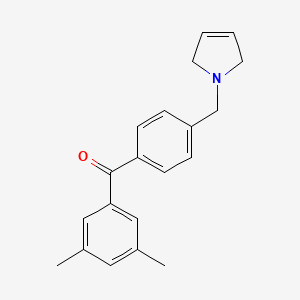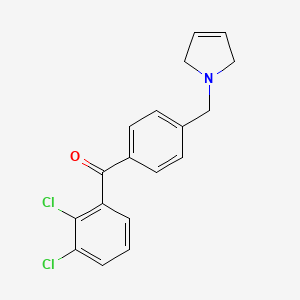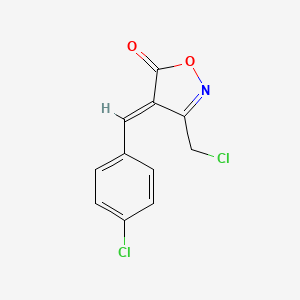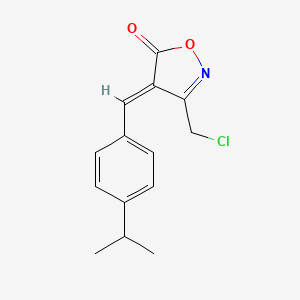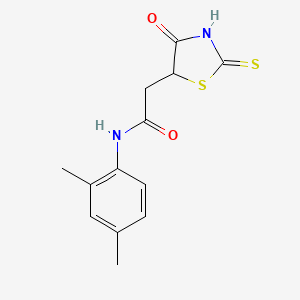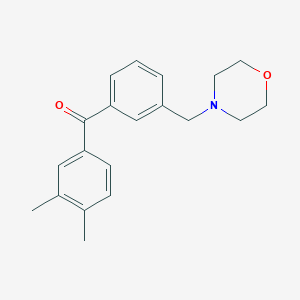
3,4-Dimethyl-3'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-3’-morpholinomethyl benzophenone consists of 20 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Photophore Applications in Biochemistry and Material Science
Benzophenone (BP) photophores, including derivatives like 3,4-Dimethyl-3'-morpholinomethyl benzophenone, have widespread applications in biological chemistry, bioorganic chemistry, and material science. These compounds can form a biradicaloid triplet state upon excitation, leading to hydrogen atom abstraction and the formation of stable covalent C-C bonds. This property is exploited in various ways, such as binding/contact site mapping of ligand-protein interactions, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Excited State Processes in Polymerization Photoinitiators
The reactivity of substituted benzophenones like 3,4-Dimethyl-3'-morpholinomethyl benzophenone in polymerization photoinitiators is significant. Their efficiency in excited state processes is crucial in the field of polymer science. The reactivity varies with the nature and position of the substituent, influencing the rate of polymerization and the stability of the resultant polymers (Fouassier et al., 1995).
Structural Analysis in Fungicides
In fungicides like dimethomorph, the structural analysis of 3,4-dimethyl substituted compounds reveals important interactions and conformations. This knowledge is crucial for understanding the efficacy and mechanism of action of these fungicides (Kang et al., 2015).
Synthesis of Morpholine Conjugated Benzophenone Analogues
The synthesis of novel morpholine conjugated benzophenone analogues, including 3,4-Dimethyl-3'-morpholinomethyl benzophenone, has shown significant anti-proliferative activity against various types of neoplastic cells. This suggests potential applications in the development of new anticancer drugs (Al‐Ghorbani et al., 2017).
Photoreduction Mechanisms in Environmental Chemistry
The photoreduction mechanisms of benzophenones, including 3,4-Dimethyl-3'-morpholinomethyl benzophenone, are crucial in environmental chemistry, especially in understanding the interactions with other chemicals and the degradation processes in natural environments (Bobrowski et al., 1994).
Removal of Benzophenone-4 from Water
The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, which may include derivatives of 3,4-Dimethyl-3'-morpholinomethyl benzophenone, highlights the importance of these compounds in water treatment and environmental remediation (Zhou et al., 2018).
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-7-19(12-16(15)2)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAHESXSDJDPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643090 |
Source


|
| Record name | (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-3'-morpholinomethyl benzophenone | |
CAS RN |
898791-74-7 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

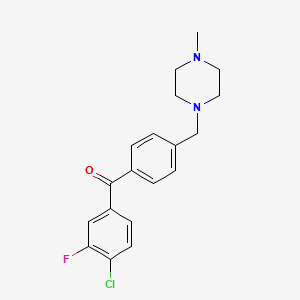
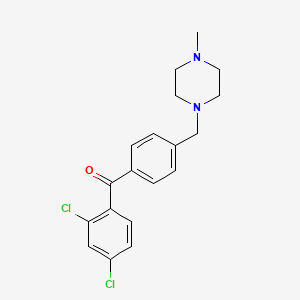
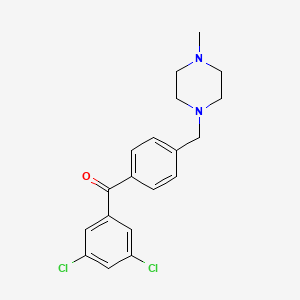
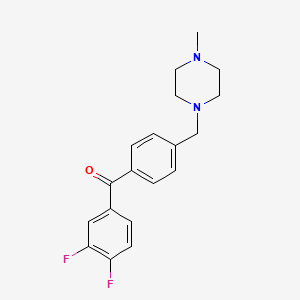
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
